![molecular formula C14H23ClN2 B11764941 Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine hydrochloride](/img/structure/B11764941.png)
Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine hydrochloride is a chemical compound that features a pyrrolidine ring, a phenyl group, and a methylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via Friedel-Crafts alkylation or acylation reactions, using benzene or its derivatives.
Formation of the Methylamine Moiety: The methylamine group is typically introduced through reductive amination, where an aldehyde or ketone is reacted with methylamine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of pyrrolidin-2-ones.
Reduction: Reduction reactions can target the phenyl group or the nitrogen atom, potentially forming various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylamine moiety, to form various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
Oxidation: Pyrrolidin-2-ones.
Reduction: Reduced phenyl derivatives.
Substitution: Substituted amines.
Scientific Research Applications
Chemistry
In organic synthesis, Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine hydrochloride is used as a building block for the synthesis of more complex molecules .
Biology
The compound is studied for its potential biological activity, including its interaction with various biological targets such as enzymes and receptors .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects, including its use as a precursor for drug development .
Industry
In the chemical industry, it is used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects . The pathways involved can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle.
Phenylpropanolamine: A compound with a similar phenyl and amine structure.
Methylamine: A basic amine used in various chemical reactions.
Uniqueness
Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine hydrochloride is unique due to its combination of a pyrrolidine ring, a phenyl group, and a methylamine moiety, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C14H23ClN2 |
|---|---|
Molecular Weight |
254.80 g/mol |
IUPAC Name |
(2S)-N-methyl-1-phenyl-3-pyrrolidin-1-ylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C14H22N2.ClH/c1-15-14(12-16-9-5-6-10-16)11-13-7-3-2-4-8-13;/h2-4,7-8,14-15H,5-6,9-12H2,1H3;1H/t14-;/m0./s1 |
InChI Key |
ZBECMOLWZVJMKF-UQKRIMTDSA-N |
Isomeric SMILES |
CN[C@@H](CC1=CC=CC=C1)CN2CCCC2.Cl |
Canonical SMILES |
CNC(CC1=CC=CC=C1)CN2CCCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


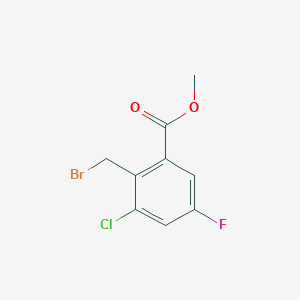
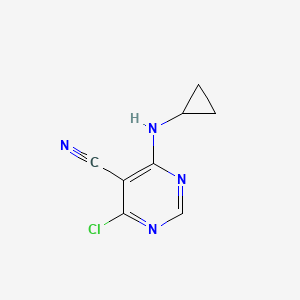
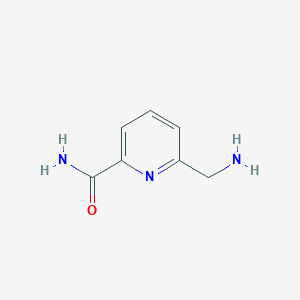
![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine](/img/structure/B11764877.png)

![6-((4-Fluorophenyl)sulfinyl)pyrido[3,2-D]pyrimidine-2,4-diamine](/img/structure/B11764882.png)
![6-(Trifluoromethyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11764883.png)
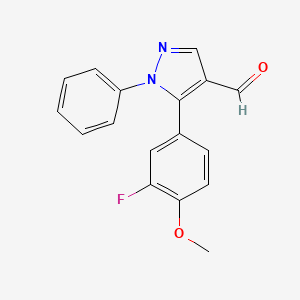
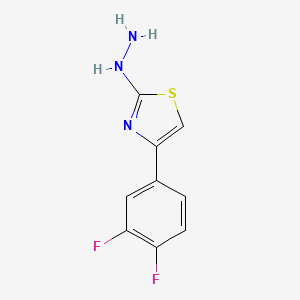
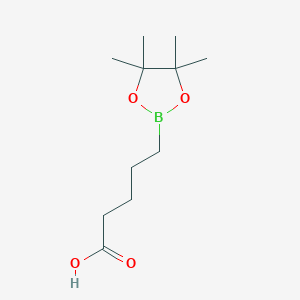
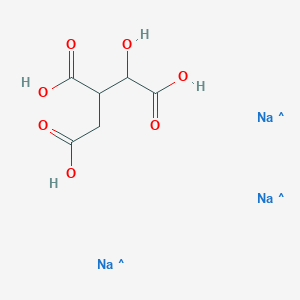
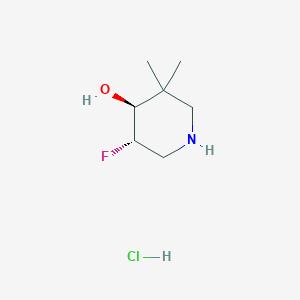
![7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol](/img/structure/B11764918.png)
![6-Cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11764919.png)
